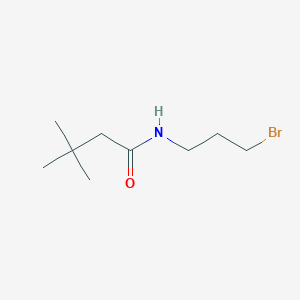

N-(3-bromopropyl)-3,3-dimethylbutanamide

Description

N-(3-Bromopropyl)-3,3-dimethylbutanamide is a brominated alkylamide derivative characterized by a 3,3-dimethylbutanamide backbone and a 3-bromopropyl substituent on the nitrogen atom. For example, phthalimide derivatives are prepared by reacting amines or alcohols with brominated precursors in polar aprotic solvents like DMF, often in the presence of bases such as potassium carbonate .

The bromine atom in this compound likely enhances its reactivity as an alkylating agent, making it valuable in polymer modification (e.g., introducing amine groups into polyvinyl alcohol (PVA) matrices) or synthesizing functionalized calixarenes .

Properties

IUPAC Name |

N-(3-bromopropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO/c1-9(2,3)7-8(12)11-6-4-5-10/h4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZJRAGEAOJPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanamide with 3-bromopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopropyl)-3,3-dimethylbutanamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the N-oxide.

Scientific Research Applications

N-(3-bromopropyl)-3,3-dimethylbutanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromopropyl)-3,3-dimethylbutanamide involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares N-(3-bromopropyl)-3,3-dimethylbutanamide with key analogs based on substituents, molecular weight, and applications:

*Molecular weights are calculated or inferred from evidence where explicit data is unavailable.

Key Observations:

Reactivity: The bromopropyl group in this compound enables nucleophilic substitution reactions, distinguishing it from hydroxyl- or amino-substituted analogs like Dexpanthenol . Dexpanthenol’s 3-hydroxypropyl group enhances hygroscopicity, making it suitable for moisturizing agents in cosmetics .

Synthetic Utility: Bromoalkyl amides (e.g., N-(3-bromopropyl)phthalimide) are widely used to introduce primary amines into polymers (e.g., PVA) or macrocycles (e.g., calixarenes) . Ethoxy or amino substituents (e.g., ) may serve as intermediates for further functionalization or bioactive molecule development.

Biological Relevance: Dexpanthenol is a well-established provitamin (B5 analog) with wound-healing and anti-inflammatory properties . In contrast, brominated analogs like the target compound are more likely to be used in industrial synthesis than in biological systems.

Biological Activity

N-(3-bromopropyl)-3,3-dimethylbutanamide is an organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a bromopropyl group attached to the nitrogen atom of the amide, along with a dimethylbutanamide backbone. Its molecular formula is with a molecular weight of approximately 221.15 g/mol. The compound's unique structure facilitates various chemical reactions, making it a candidate for biological studies.

The biological activity of this compound primarily involves its interaction with biomolecules through the following mechanisms:

- Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, allowing for diverse chemical transformations.

- Hydrogen Bonding: The amide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Ion Channel Modulation: Preliminary studies suggest that compounds similar to this compound may affect potassium ion flux through voltage-dependent potassium channels, which is significant in treating neurological disorders .

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties by inhibiting pathways involved in cell proliferation and survival. For instance, studies have shown that certain derivatives can inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell signaling .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential PI3K inhibitor | |

| LY294002 | Specific PI3K inhibitor | |

| Wortmannin | Non-specific PI3K inhibitor |

Neurological Effects

The compound may also be beneficial in treating neurological disorders. Research has suggested that it could modulate potassium channels associated with conditions such as migraines and Parkinson's disease .

Case Studies

-

Study on Anticancer Activity:

- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a reduction in cell viability and proliferation rates compared to control groups.

- Findings: IC50 values were reported in the low micromolar range, indicating significant potency against certain cancer types.

-

Neuroprotective Effects:

- In vivo studies demonstrated that administration of the compound in animal models resulted in improved outcomes in models of neurodegeneration.

- Findings: The compound showed promise in reducing neuronal loss and improving motor function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.